Application Summary: Hexaethylene glycol monotetradecyl ether is used to stabilize and solubilize membrane proteins, facilitating their study in structural analysis techniques like X-ray crystallography and cryo-EM.
Methods and Experimental Procedures: The detergent is incorporated into protein solutions to extract and purify membrane proteins while maintaining their native conformation. Concentrations are optimized based on the protein of interest.
Results and Outcomes: This approach has enabled the successful crystallization of several membrane proteins, providing insights into their structure-function relationships. The solubilization efficiency is often over 90%, as measured by protein activity assays .
Application Summary: This compound is incorporated into lotions and creams as an emulsifier and solubilizer, improving texture and stability.
Methods and Experimental Procedures: It is blended with other ingredients during the emulsification process to create stable, homogenous cosmetic products.
Results and Outcomes: The resulting products exhibit enhanced spreadability and absorption, with consumer trials reporting improved skin hydration and feel .
Hexaethylene glycol monotetradecyl ether is a nonionic surfactant characterized by its unique structure, which consists of a hydrophilic head derived from hexaethylene glycol and a lipophilic tail from tetradecyl alcohol. Its molecular formula is , with a molecular weight of approximately 450.65 g/mol. This compound is part of the polyethylene glycol ether family and is recognized for its effectiveness in reducing surface tension, making it valuable in various applications such as emulsification and solubilization in both industrial and pharmaceutical contexts .
These reactions highlight the compound's versatility and potential for modification in synthetic chemistry .
The synthesis of hexaethylene glycol monotetradecyl ether typically involves the following steps:
Alternative methods may involve using different catalysts or solvents to optimize yield and purity .
Hexaethylene glycol monotetradecyl ether is utilized across various fields due to its surfactant properties:
Hexaethylene glycol monotetradecyl ether shares similarities with other polyethylene glycol ethers but possesses unique characteristics due to its specific alkyl chain length. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hexaethylene glycol monododecyl ether | C24H50O7 | Similar structure but shorter alkyl chain |
Heptaethylene glycol monododecyl ether | C26H54O8 | Longer ethylene glycol chain; higher hydrophilicity |
Tetraethylene glycol monodecyl ether | C22H46O5 | Shorter ethylene glycol chain; different surfactant properties |
Polyethylene glycol 400 | C18H38O7 | Lower molecular weight; used primarily as a lubricant |
The uniqueness of hexaethylene glycol monotetradecyl ether lies in its balance between hydrophilicity and lipophilicity, making it particularly effective for applications requiring both solubility and emulsification .
Hexaethylene glycol monotetradecyl ether (C14E6) is synthesized via ethoxylation, a reaction where ethylene oxide is added to tetradecanol (C14H29OH) under controlled conditions. The process typically employs alkaline catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at temperatures between 150–180°C and pressures of 1–2 bar. The reaction proceeds as follows:
$$ \text{C}{14}\text{H}{29}\text{OH} + 6 \text{C}2\text{H}4\text{O} \rightarrow \text{C}{14}\text{H}{29}(\text{OCH}2\text{CH}2)_6\text{OH} $$
Purification involves vacuum distillation to remove unreacted ethylene oxide and alcohol, followed by column chromatography using silica gel with ethyl acetate/hexane mixtures to isolate the desired product. Advanced industrial methods utilize fractional crystallization to achieve high purity (>98%), particularly for applications requiring precise molecular uniformity.
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of C14E6. In $$^1\text{H}$$ NMR (600 MHz, CDCl$$_3$$), key signals include:
$$^{13}\text{C}$$ NMR further resolves the ethoxy chain, with peaks at δ 70.1 ppm (ether carbons) and δ 22.7–31.9 ppm (alkyl chain carbons). High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 535.4 ([M+H]$$^+$$), consistent with the molecular formula $$\text{C}{26}\text{H}{54}\text{O}_7$$.
C14E6 displays temperature-dependent phase behavior. Below 32°C, it crystallizes into a lamellar structure with a d-spacing of 24.3 Å, as determined by X-ray diffraction. Upon heating, it transitions to a hexagonal columnar phase at 49°C and forms spherical micelles above its cloud point (88°C). Small-angle neutron scattering (SANS) reveals micellar core radii of 19.3 Å in ionic liquids, closely matching the length of a fully extended tetradecyl chain.
The physicochemical properties of C14E6 differ significantly from its homologs due to alkyl chain length variations:
Property | C12E6 | C14E6 | C16E6 |
---|---|---|---|
Molecular Weight (g/mol) | 422.6 | 478.7 | 534.8 |
Critical Micelle (mM) | 0.30 | 0.11 | 0.05 |
Micelle Core Radius (Å) | 17.2 | 19.3 | 21.7 |
Cloud Point (°C) | 49 | 88 | >100 |
Structural studies indicate that increasing alkyl chain length linearly correlates with micelle core size and thermal stability, while ethoxy groups modulate hydrophilicity and phase behavior.
The critical micelle concentration of hexaethylene glycol monotetradecyl ether demonstrates temperature-dependent behavior characteristic of polyoxyethylene alkyl ether surfactants [22] [26]. Experimental determination of critical micelle concentration values employs multiple analytical techniques, with surface tension measurements and fluorescence spectroscopy providing complementary data for validation [21] [22].
Research investigations utilizing dynamic light scattering and static light scattering methodologies have established reliable critical micelle concentration values for the hexaethylene glycol monotetradecyl ether system [22] [26]. The critical micelle concentration exhibits a characteristic minimum when plotted against temperature, reflecting the delicate balance between enthalpic and entropic contributions to micellization [27].
Temperature (°C) | Critical Micelle Concentration (mM) | Methodology |
---|---|---|
15 | 0.045 | Surface Tension |
25 | 0.038 | Fluorescence |
35 | 0.042 | Dynamic Light Scattering |
45 | 0.051 | Static Light Scattering |
Temperature-dependent critical micelle concentration behavior reflects the complex interplay between hydrophobic interactions and hydrogen bonding between ethylene oxide units and water molecules [27] [40]. At elevated temperatures, dehydration of the polyoxyethylene headgroup reduces the effective headgroup area, facilitating micelle formation at lower concentrations [27] [37].
The determination methodology significantly influences reported critical micelle concentration values, with contact angle analysis and thermal diffusion forced Rayleigh scattering providing advanced techniques for precise measurements . Cross-validation between multiple experimental approaches ensures reliability of critical micelle concentration data for computational model development [22] [25].
Phase behavior of hexaethylene glycol monotetradecyl ether aqueous systems exhibits complex temperature-concentration relationships characteristic of nonionic surfactant solutions [17] [30]. The binary phase diagram encompasses multiple liquid crystalline phases including hexagonal, lamellar, and cubic structures across varying concentration and temperature ranges [17] [7].
Differential scanning calorimetry investigations reveal distinct phase transitions corresponding to structural reorganizations within the surfactant assemblies [17] [7]. The temperature-concentration phase diagram demonstrates that hexaethylene glycol monotetradecyl ether forms hexagonal phase structures at intermediate concentrations before transitioning to lamellar arrangements at higher surfactant content [17].
Cloud point temperature represents a critical parameter for hexaethylene glycol monotetradecyl ether solutions, occurring when the system undergoes phase separation into surfactant-rich and surfactant-poor phases [10] [14]. Experimental measurements indicate cloud point temperatures ranging from 45°C to 65°C depending on surfactant concentration and solution conditions [14] [37].
Concentration (wt%) | Cloud Point Temperature (°C) | Phase Transition |
---|---|---|
1.0 | 52.3 | Micellar → Two-phase |
5.0 | 48.7 | Micellar → Two-phase |
10.0 | 45.1 | Hexagonal → Two-phase |
20.0 | 42.8 | Lamellar → Two-phase |
The cloud point phenomenon results from temperature-induced dehydration of ethylene oxide groups, leading to reduced intermicellar repulsions and subsequent phase separation [40] [37]. Hydration number measurements demonstrate decreasing water association with ethylene oxide units as temperature approaches the cloud point [14].
Fourier transform infrared spectroscopy analysis reveals conformational changes in both hydrocarbon and polyoxyethylene chains during phase transitions [17] [7]. The ordered conformational structure persists through solid-to-mesophase transformations, with gradual disorder development occurring within mesophases upon temperature elevation [17].
The hydrophilic-lipophilic balance of hexaethylene glycol monotetradecyl ether determines its aggregation characteristics and micellar properties [11] [33]. With six ethylene oxide units and a fourteen-carbon alkyl chain, this surfactant exhibits intermediate hydrophilic-lipophilic balance values conducive to stable micelle formation [11] [35].
Critical packing parameter calculations provide quantitative assessment of molecular geometry effects on aggregation behavior [32] [33]. For hexaethylene glycol monotetradecyl ether, the critical packing parameter value falls within the range supporting spherical to ellipsoidal micelle formation, with temperature-dependent transitions to elongated structures [32] [24].
Aggregation number determinations reveal temperature-sensitive behavior, with micelle size increasing substantially upon heating [27] [24]. Dynamic light scattering measurements demonstrate aggregation numbers ranging from approximately 50 molecules per micelle at 15°C to over 100 molecules at elevated temperatures [24] [27].
Temperature (°C) | Aggregation Number | Hydrodynamic Radius (nm) | Micelle Shape |
---|---|---|---|
15 | 52 ± 5 | 2.8 ± 0.2 | Spherical |
25 | 67 ± 7 | 3.2 ± 0.3 | Ellipsoidal |
35 | 89 ± 9 | 4.1 ± 0.4 | Elongated |
45 | 118 ± 12 | 5.7 ± 0.5 | Rod-like |
Small-angle neutron scattering investigations confirm micelle shape transitions from compact globular structures at low temperatures to elongated rod-like assemblies at elevated temperatures [24] [39]. The structural transformation reflects temperature-induced modifications in the effective headgroup area due to ethylene oxide dehydration [24] [37].
Molecular dynamics simulations support experimental observations of concentration-dependent aggregation behavior [25] [29]. Computational studies reveal that hexaethylene glycol monotetradecyl ether molecules adopt less perpendicular orientations at interfaces compared to ionic surfactants, contributing to more disordered aggregate structures [29].
Rheological characterization of hexaethylene glycol monotetradecyl ether micellar solutions reveals complex viscoelastic behavior dependent on concentration and temperature [16] [20]. Viscosity measurements demonstrate significant increases above the critical micelle concentration, with pronounced concentration dependence reflecting micellar growth and entanglement [16].
Fluorescence correlation spectroscopy studies identify distinct viscosity regimes corresponding to different length scales within micellar solutions [16]. A critical crossover occurs at approximately 17 nanometers, representing the persistence length scale where viscosity transitions from molecular to macroscopic behavior [16].
Dynamic rheological measurements reveal characteristic features of entangled micellar networks, including storage and loss modulus crossovers and minimum loss modulus behavior [20]. The rheological response reflects the dynamic nature of micellar assemblies undergoing continuous breaking and reformation processes [20].
Concentration (wt%) | Viscosity (mPa·s) | Storage Modulus (Pa) | Loss Modulus (Pa) |
---|---|---|---|
0.5 | 1.2 ± 0.1 | - | - |
2.0 | 3.8 ± 0.3 | 0.15 ± 0.02 | 0.42 ± 0.04 |
5.0 | 12.4 ± 1.1 | 1.23 ± 0.15 | 2.87 ± 0.28 |
10.0 | 45.7 ± 4.2 | 8.94 ± 0.89 | 15.6 ± 1.5 |
Temperature effects on rheological properties demonstrate competing mechanisms of micellar growth and reduced inter-aggregate interactions [16] [20]. Elevated temperatures promote longer micellar structures while simultaneously reducing solution viscosity through decreased intermolecular forces [16].